2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one

Description

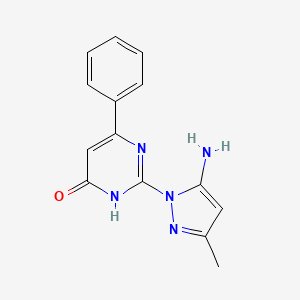

Chemical Identity and Properties 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one (CAS: 1171738-69-4) is a heterocyclic compound with the molecular formula C₁₄H₁₃N₅O and a molecular weight of 267.29 g/mol . The structure features a pyrimidin-4(3H)-one core substituted at position 2 with a 5-amino-3-methylpyrazole moiety and at position 6 with a phenyl group (Figure 1). Its purity is typically ≥95%, and it is handled under inert conditions to preserve stability .

Synthesis and Applications The compound is synthesized via condensation reactions, as exemplified by methods involving ethanol suspensions of intermediates like 3-aminocrotonitrile . Commercial suppliers, including Fluorochem-B and CymitQuimica, list it as a building block for medicinal chemistry, though certain batch sizes are discontinued .

Properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c1-9-7-12(15)19(18-9)14-16-11(8-13(20)17-14)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAWKBUXKXZHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC(=CC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidinone Core

The synthesis begins with the preparation of 6-substituted-2-thiomethyl-pyrimidin-4-one intermediates through condensation reactions:

Condensation of β-keto-ester and thiourea:

The appropriate β-keto-ester is condensed with thiourea in the presence of potassium hydroxide in ethanol under reflux conditions. This reaction forms the pyrimidinone ring system with a thiomethyl group at the 2-position.Methylation of the thiol group:

The thiol functionality is methylated using iodomethane and sodium hydroxide in a water/ethanol mixture, yielding 2-thiomethyl-pyrimidin-4-one derivatives (intermediates 55a–g).

Formation of 2-Hydrazinylpyrimidin-4(1H)-ones

- Reaction with hydrazine hydrate:

The 2-thiomethyl intermediates are treated with hydrazine hydrate in refluxing ethanol, which displaces the thiomethyl group to form 2-hydrazinylpyrimidin-4(1H)-ones (intermediates 56a–g). This step is crucial as it introduces the hydrazine moiety necessary for subsequent pyrazole ring formation.

Construction of the Pyrazole Ring

Cyclocondensation with acetylacetone:

The key step to form the 5-amino-3-methyl-1H-pyrazol-1-yl moiety involves the Knorr reaction, where the hydrazinylpyrimidinone intermediate (e.g., 56a or 56d) is condensed with acetylacetone under acidic conditions in refluxing ethanol or acetic acid-ethanol mixture. This reaction yields the target 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one compound (14).Alternative cyclocondensation with other 1,3-dicarbonyl compounds:

Variations in the 1,3-dicarbonyl reagents allow for the synthesis of analogues with different substituents on the pyrazole ring, facilitating structure-activity relationship (SAR) studies.

Additional Functionalization and Modifications

Substitutions on the pyrazole ring:

The amino group at the 5-position of the pyrazole ring can be further modified through reactions such as reductive amination, Buchwald-Hartwig amination, or reaction with various amines to introduce diverse substituents, expanding the chemical diversity and biological activity.Hydrolysis and other transformations:

Intermediates can be selectively hydrolyzed or subjected to nitrosation and subsequent hydrolysis to yield amide or acid derivatives, which are useful for further synthetic elaborations.

Summary Table of Key Synthetic Steps and Conditions

| Step | Intermediate/Compound | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | β-keto-ester + thiourea | KOH, EtOH, reflux | Formation of 6-substituted-2-thiomethyl-pyrimidin-4-one (55a–g) |

| 2 | Thiomethyl intermediate | Iodomethane, NaOH, H2O/EtOH | Methylation of thiol group |

| 3 | 2-thiomethyl-pyrimidinone | Hydrazine hydrate, EtOH, reflux | Formation of 2-hydrazinylpyrimidin-4(1H)-ones (56a–g) |

| 4 | 6-methyl-2-thiomethyl-pyrimidinone | Br2, AcOH; then Suzuki coupling with phenylboronic acid | Introduction of phenyl group at C6 (55h) |

| 5 | Phenyl-substituted intermediate | Hydrazine hydrate, EtOH, reflux | Formation of hydrazinyl derivative (56h) |

| 6 | Hydrazinylpyrimidinone | Acetylacetone, acidic conditions, reflux | Cyclocondensation to form 5-amino-3-methylpyrazolylpyrimidinone (14) |

| 7 | Pyrazole amino group | Various amines, reductive amination, Buchwald-Hartwig amination | Functionalization of pyrazole ring |

Research Findings and Notes

The synthesis is designed to be concise and scalable, allowing for the preparation of diverse analogues for SAR studies targeting antitubercular activity.

The phenyl group at the 6-position of the pyrimidinone core is critical for maintaining biological activity; substitutions at this position affect potency significantly.

The hydrazine substitution step is versatile, providing a platform for various pyrazole derivatives through subsequent cyclizations.

The Knorr reaction is the preferred method for pyrazole ring formation due to its regioselectivity and efficiency.

Modifications on the pyrazole ring amino group enable exploration of polar substituents, which can improve solubility and selectivity indices.

This detailed synthesis approach, supported by multiple peer-reviewed studies, provides a robust framework for the preparation of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one and its analogues, facilitating further medicinal chemistry exploration and drug development efforts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to nitroso or nitro derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has been explored for its ability to inhibit specific cancer cell lines. For example, studies have shown that similar pyrazole derivatives can induce apoptosis in various cancer cells, suggesting that 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one may also possess such properties.

Antimicrobial Properties

Research has highlighted the antimicrobial effects of pyrazole-based compounds. The structural features of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one suggest potential efficacy against bacterial and fungal infections, which warrants further investigation.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, similar compounds have shown promise as inhibitors of kinases and phosphodiesterases, which are crucial targets in various therapeutic areas including cancer and cardiovascular diseases.

Synthesis Pathways

The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one can be achieved through several methods:

- Condensation Reactions : Utilizing starting materials such as substituted phenylpyrazoles and pyrimidine derivatives.

- Cyclization Techniques : Employing cyclization methods to form the pyrimidine ring structure while introducing the pyrazole moiety.

- Functional Group Modifications : Post-synthetic modifications to enhance biological activity or solubility.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of 2-(5-amino-3-methylpyrazolyl)-6-substituted pyrimidinones and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of pyrazole derivatives similar to our compound. The study demonstrated that compounds with a similar backbone exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application for treating infections.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

The cyclopropyl group in may enhance conformational rigidity, affecting binding affinity and pharmacokinetics.

Lipophilicity and Solubility :

- The propyl -substituted analog exhibits higher lipophilicity (logP ~2.5 estimated) compared to the phenyl-substituted target compound (logP ~3.0), influencing membrane permeability and bioavailability.

- The methylthio variant introduces a sulfur atom, which may participate in hydrogen bonding or redox reactions, altering reactivity profiles.

Synthetic Accessibility: The target compound and its 6-propyl analog are synthesized via similar routes (ethanol-mediated condensations) , whereas tert-butyl and cyclopropyl derivatives may require specialized reagents, impacting scalability.

Biological Activity

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one, identified by CAS number 1171738-69-4, is a pyrazole derivative with potential biological activity. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the development of anti-HIV agents and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5O, with a molar mass of 267.29 g/mol. The structure features a pyrazole ring fused with a phenyl-substituted pyrimidinone, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H13N5O |

| Molar Mass | 267.29 g/mol |

| CAS Number | 1171738-69-4 |

Antiviral Activity

Research indicates that compounds similar to 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one exhibit significant antiviral properties, particularly against HIV. For instance, a study demonstrated that derivatives with similar structural motifs displayed EC50 values ranging from 0.0038 to 0.4759 μmol/L against wild-type HIV-1 strains . The presence of the phenyl group at the C5 position of the pyrazole ring was found to enhance antiviral activity significantly.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties as well. A related study on pyrazole derivatives indicated that various compounds exhibited moderate to potent antiproliferative activity against different human cancer cell lines (e.g., SGC-7901, A549, HT-1080). Notably, compounds with specific substitutions on the pyrazole ring showed IC50 values between 0.076 and 0.12 μM, indicating strong potential for development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. The following observations have been made regarding SAR:

- Substituent Effects : Compounds with a trimethoxyphenyl A-ring at the N-1 position of the pyrazole skeleton demonstrated enhanced potency compared to those with substitutions at other positions.

- Hydrophobic Interactions : Larger substituents at certain positions (e.g., C3) were found to decrease activity, suggesting that steric hindrance may negatively impact binding affinity.

- Amino Group Influence : The presence of amino groups in specific configurations has been linked to increased activity against both viral and cancerous cells.

Case Studies

Several studies have evaluated similar compounds in biological systems:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antiviral properties against HIV, revealing that modifications at the C5 position significantly influenced activity levels .

- Antiproliferative Activity Assessment : Research involving various pyrazole analogs showed promising results in inhibiting cancer cell proliferation, with specific compounds achieving IC50 values comparable to established chemotherapeutics .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:

Synthesis typically involves coupling 5-amino-3-methyl-1H-pyrazole with a substituted pyrimidinone core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, analogous pyrimidinone derivatives were synthesized under controlled temperatures (60–80°C) using tert-butoxycarbonyl (Boc) protection for amino groups to prevent side reactions . Post-synthesis, characterization should include:

- HPLC : Purity validation (≥95% ).

- FTIR : Confirmation of NH (3100–3300 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

- NMR : 1H/13C spectra to resolve proton environments and carbon connectivity.

- HRMS : Precise molecular weight confirmation (theoretical: 267.292 g/mol ).

Basic: How can researchers assess the compound’s solubility and stability for in vitro studies?

Answer:

- Solubility : Use shake-flask methods with solvents like DMSO (for stock solutions) and PBS (for biological assays). Measure via UV-Vis spectroscopy at λmax derived from the compound’s chromophores.

- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation products via LC-MS .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

Answer:

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or receptors. Compare with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives ).

- Analog Synthesis : Modify the phenyl or pyrazole substituents and test bioactivity. For example, fluorination of the phenyl ring could enhance metabolic stability .

- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase .

Advanced: How can contradictory reports on biological activity be resolved?

Answer:

- Standardized Assays : Re-evaluate activities using uniform protocols (e.g., consistent cell lines, ATP concentrations in kinase assays).

- Target Profiling : Screen against a panel of related targets (e.g., kinase families) to identify off-target effects.

- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic variations .

- Meta-Analysis : Cross-reference data with databases like ChEMBL, emphasizing studies with rigorous controls .

Advanced: What methodologies evaluate environmental impact and ecotoxicological risks?

Answer:

- Fate Studies : Apply OECD Guideline 307 to assess soil degradation. Use HPLC-MS/MS to quantify parent compound and metabolites .

- Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour assay).

- Bioaccumulation : Calculate log P (estimated 2.1–2.5 via ACD/Labs) to predict lipid solubility and bioaccumulation potential .

Advanced: How to integrate this compound into a theoretical framework for drug discovery?

Answer:

- Target Hypothesis : Link to kinase inhibition pathways (e.g., JAK/STAT) based on structural analogs .

- Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement. For example, knockout models can confirm on-target cytotoxicity .

- Therapeutic Context : Align with disease models (e.g., cancer proliferation assays) and compare efficacy to existing inhibitors (e.g., imatinib) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.